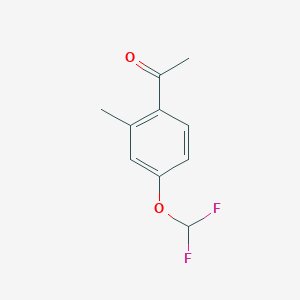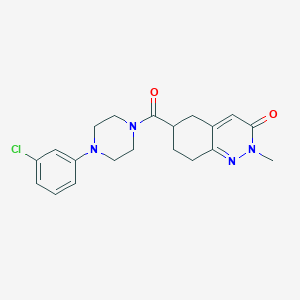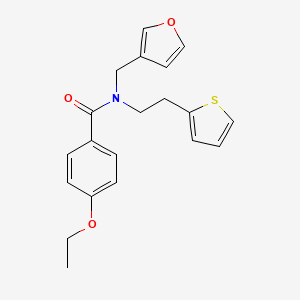![molecular formula C12H17BClNO4 B2705792 {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid CAS No. 2377605-74-6](/img/structure/B2705792.png)
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid (CMPB) is a boronic acid derivative that has gained significant attention in scientific research due to its potential applications in drug design and development. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
科学的研究の応用
Synthesis and Structural Analysis
{4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid serves as a precursor in the synthesis of complex organic molecules due to its boronic acid functional group, which is highly reactive in cross-coupling reactions. An example is its use in the synthesis of molecules with potential molluscicidal properties, demonstrating the role of boronic acid derivatives in developing new agrochemicals (Duan et al., 2014). Additionally, the compound participates in novel boronic acid Mannich reactions, showcasing its utility in creating morpholinoalkanones, indicating its potential in pharmaceutical synthesis (S. Stas & K. Tehrani, 2007).
Biological Activities and Applications
Boronic acid derivatives, including {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, have been explored for various biological activities. For instance, the interaction of boronic acid derivatives with enzymes and their potential as enzyme inhibitors is a critical area of research, which may lead to new therapeutic agents. The study of hydrolysis mechanisms and the specific effects of boric acid provides insights into enzyme catalysis and inhibition processes (Hiroaki Nagamatsu et al., 1984).
Sensing and Detection Applications
The fluorescence quenching properties of boronic acid derivatives highlight their potential use in sensing applications. Studies have demonstrated the use of boronic acid derivatives in detecting anions and cations through changes in fluorescence, offering a pathway for developing new sensors for environmental monitoring and biomedical diagnostics (H. S. Geethanjali et al., 2015).
Advanced Material Synthesis
The role of boronic acids in material science, particularly in the formation of novel polymers and nanomaterials, is an area of significant interest. The synthesis of compounds with specific boronic acid groups can lead to materials with unique properties, such as self-healing polymers, smart coatings, and sensors. For example, the synthesis of complex boron compounds for applications in organic light-emitting diodes (OLEDs) and photoluminescent materials underscores the versatility of boronic acids in advanced material design (Kai Zhang et al., 2018).
作用機序
Target of Action
Boronic acids, including {4-chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, are commonly used in suzuki–miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid interacts with a palladium catalyst. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, the palladium catalyst forms a bond with an electrophilic organic group. In transmetalation, the {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, which is nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura cross-coupling reaction, in which {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid participates, is a key biochemical pathway. This reaction enables the formation of carbon-carbon bonds, which are fundamental in the synthesis of a wide range of organic compounds .
Pharmacokinetics
It’s important to note that the rate of hydrolysis of boronic esters, such as {4-chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, can be influenced by the ph of the environment .
Result of Action
The result of the action of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid in Suzuki–Miyaura cross-coupling reactions is the formation of carbon-carbon bonds. These bonds are fundamental in the synthesis of a wide range of organic compounds .
Action Environment
The action of {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid can be influenced by environmental factors such as pH. For instance, the rate of hydrolysis of boronic esters, including {4-Chloro-2-[2-(morpholin-4-yl)ethoxy]phenyl}boronic acid, can be considerably accelerated at physiological pH .
特性
IUPAC Name |
[4-chloro-2-(2-morpholin-4-ylethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4/c14-10-1-2-11(13(16)17)12(9-10)19-8-5-15-3-6-18-7-4-15/h1-2,9,16-17H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSZOKCFXREYFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)Cl)OCCN2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2,5-dioxopyrrolidin-1-yl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)benzamide](/img/structure/B2705712.png)
![1-[2-(2-Methoxyethoxy)ethyl]piperazine dihydrochloride](/img/structure/B2705713.png)
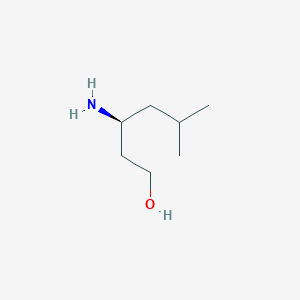
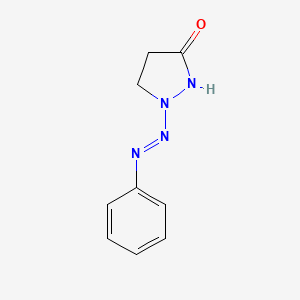
![N1-(2-(methylthio)phenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2705718.png)
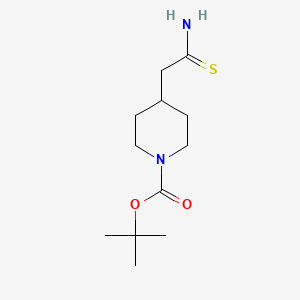
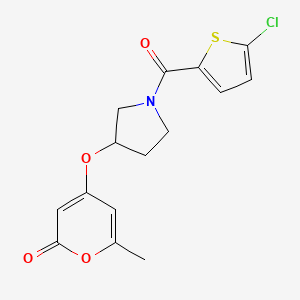
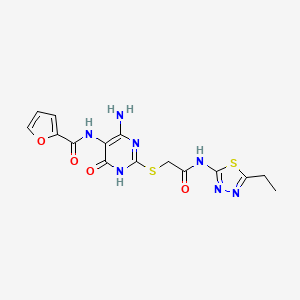
![2-chloro-N-{[2-(piperidine-1-sulfonyl)phenyl]methyl}acetamide](/img/structure/B2705722.png)
![[4-[(Z)-2-Cyano-3-(4-methoxyanilino)-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B2705723.png)
![4-cyclopropyl-1-(2,4-dimethylphenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2705725.png)
